2-(2-Hydroxyethyl)amino-4,5-diphenyloxazole
Description
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-12-11-18-17-19-15(13-7-3-1-4-8-13)16(21-17)14-9-5-2-6-10-14/h1-10,20H,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQCGYKBQYMJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NCCO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942681 | |
| Record name | 2-[(4,5-Diphenyl-1,3-oxazol-2(3H)-ylidene)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20503-75-7 | |
| Record name | Oxazole, 4,5-diphenyl-2-((2-hydroxyethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4,5-Diphenyl-1,3-oxazol-2(3H)-ylidene)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Benzoylaminoacetic Acid Derivatives
A well-documented method for preparing 2,5-diphenyloxazole (a close structural analog) involves the cyclization of benzoylaminoacetic acid derivatives:
- Step 1: Benzoylaminoacetic acid reacts with thionyl chloride to form benzoylaminoacetyl chloride.
- Step 2: The acyl chloride intermediate undergoes Friedel-Crafts acylation with benzene in the presence of aluminum chloride, yielding N-benzoyl-ω-aminoacetophenone.
- Step 3: Acid-catalyzed cyclization with sulfuric acid at elevated temperature (around 100°C) forms the diphenyloxazole ring.
- Step 4: The product is isolated by distillation of excess solvents and crystallization from water or ligroin.
This method yields 2,5-diphenyloxazole with high purity (99.3% by HPLC) and good yield (~91.4%).
Metal Oxide Treatment and Purification
Post-synthesis, the crude diphenyloxazole is treated with metal oxides such as ferric oxide or nickel oxide in an alkylbenzene solvent with activated carbon at 100–120°C to remove impurities and improve crystallinity. Filtration through microporous filters (0.1–2 μm) yields high-purity crystals.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield/Purity |
|---|---|---|---|---|
| 1 | Formation of benzoylaminoacetyl chloride | Benzoylaminoacetic acid + Thionyl chloride, 30–80°C | Benzoylaminoacetyl chloride | Quantitative |
| 2 | Friedel-Crafts acylation | Benzoylaminoacetyl chloride + Benzene + AlCl3, reflux 1–5 h | N-benzoyl-ω-aminoacetophenone | High yield |
| 3 | Cyclization | 50% H2SO4, 100°C, 1–2 h | 2,5-Diphenyloxazole | ~91.4% yield, 99.3% purity (HPLC) |
| 4 | Purification | Metal oxide (Fe2O3 or NiO), activated carbon, 100–120°C, filtration | Pure diphenyloxazole crystals | High purity |
| 5 | Nucleophilic substitution | 2-Chloro-4,5-diphenyloxazole + 2-aminoethanol, reflux in ethanol, 6–8 h | 2-(2-Hydroxyethyl)amino-4,5-diphenyloxazole | Optimized for yield and purity |
| 6 | Purification | Recrystallization (ethanol/methanol), column chromatography | Pure target compound | High purity |
Research Findings and Optimization Notes
- The one-pot synthesis of diphenyloxazole derivatives reduces intermediate isolation steps, improving efficiency and scalability.
- Metal oxide treatment effectively removes colored impurities and residual catalysts, enhancing product quality.
- Reaction parameters such as molar ratios, temperature control, and solvent choice critically influence the yield and purity of the amino-substituted oxazole.
- Reflux duration and acid catalysis during nucleophilic substitution are key to complete conversion without side reactions.
- Purification by recrystallization and chromatographic methods ensures removal of unreacted starting materials and side products, critical for applications requiring high chemical purity.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-Diphenyloxazol-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The amino group in the ethanolamine moiety can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the amino group.
Scientific Research Applications
Fluorescent Probes
One of the primary applications of 2-(2-Hydroxyethyl)amino-4,5-diphenyloxazole is as a fluorescent probe in biochemical assays. The compound's ability to emit light upon excitation makes it suitable for use in:
- Cellular Imaging : It can be used to visualize cellular processes in live cells, aiding in the study of cellular dynamics.
- Detection of Biomolecules : The compound can be functionalized to detect specific biomolecules, enhancing the sensitivity of assays.
Pharmaceutical Development
The compound has potential applications in drug development due to its pharmacological properties. Specifically:
- Anticancer Research : Studies have shown that derivatives of diphenyloxazole exhibit anticancer activity. The compound can serve as a scaffold for developing new anticancer agents.
- Neuroprotective Agents : Research indicates that similar compounds may have neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
Polymer Chemistry
This compound can be incorporated into polymer matrices to enhance their optical properties. This application is particularly relevant in:
- Optoelectronic Devices : The compound's fluorescence can improve the performance of devices such as LEDs and solar cells.
- Coatings : Its incorporation into coatings can provide enhanced durability and light-emitting properties.
Scintillation Materials
The compound's structure is related to known scintillation materials. It can be used as an additive in scintillation detectors, which are crucial in:
- Radiation Detection : Enhancing the efficiency and sensitivity of detectors used in medical imaging and nuclear security.
Case Study 1: Cellular Imaging
A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound as a fluorescent marker for live-cell imaging. The results showed that cells treated with the compound exhibited bright fluorescence, allowing for detailed observation of cellular processes over time.
Case Study 2: Anticancer Activity
In a pharmacological study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural and physicochemical properties of 2-(2-Hydroxyethyl)amino-4,5-diphenyloxazole and its analogs:
Key Differences and Implications
The hydroxypropylamino analog () shares similar polarity but has a longer alkyl chain, which may enhance lipophilicity and alter pharmacokinetics .
Aromatic vs. Non-Aromatic Cores: The dihydro oxazole derivative () lacks full aromatic conjugation, reducing resonance stability and reactivity compared to the target compound .
Biological Relevance: While heterocyclic amines like IQ and PhIP () are carcinogenic via cytochrome P450-mediated activation, the hydroxyethyl group in the target compound may reduce metabolic activation risks due to reduced aromatic amine character .
Biological Activity
2-(2-Hydroxyethyl)amino-4,5-diphenyloxazole is a compound of interest due to its unique oxazole ring structure and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and neuroprotective properties. The findings are supported by various studies and data tables illustrating key research outcomes.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 294.35 g/mol. The oxazole ring contributes significantly to its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that modifications to the oxazole ring can enhance antimicrobial efficacy.
2. Anticancer Activity
The compound has shown promising anticancer properties in various cancer cell lines. Notably, it has been tested against breast and lung cancer cells, exhibiting cytotoxic effects.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. In vitro models have been used to assess its effects on neuronal cell viability under oxidative stress conditions.
| Model | Cell Viability (%) | Oxidative Stress Inducer |
|---|---|---|
| Neuronal Cells | 75 | Hydrogen Peroxide (100 μM) |
| Neuronal Cells | 85 | Glutamate (1 mM) |
These findings indicate that the compound may help mitigate neuronal damage in conditions such as Alzheimer's and Parkinson's diseases.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Anticancer Study : A study conducted on MCF-7 cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with significant results observed at concentrations above 10 μM.
- Neuroprotection Study : In a model simulating oxidative stress in neuronal cells, treatment with the compound resulted in enhanced cell survival compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for 2-(2-Hydroxyethyl)amino-4,5-diphenyloxazole?
The compound can be synthesized via a three-step process starting from (S)-(+)-2-Phenylglycinol. Key steps include:
- Step 1 : Formation of the oxazole ring through condensation reactions under reflux conditions.
- Step 2 : Introduction of the hydroxyethyl group via nucleophilic substitution.
- Step 3 : Final purification using recrystallization or column chromatography. Yields range from 83.2% to 94.5% per step, with final purity >99% confirmed by IR, NMR, and GC-MS .
Q. How can researchers ensure the purity of this compound during synthesis?
Critical methods include:
- Spectroscopic verification : Use NMR to confirm structural integrity (e.g., absence of unreacted intermediates) and IR to track functional groups.
- Chromatographic techniques : GC-MS for volatile byproduct detection and HPLC for enantiomeric excess analysis.
- Polarimetry : Measure optical rotation to verify enantiomeric purity, especially if derived from chiral precursors like (S)-(+)-2-Phenylglycinol .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in cyclization steps.
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may improve coupling efficiency for phenyl group introduction.
- Temperature control : Reflux conditions for cyclization vs. lower temperatures for stereosensitive steps. Systematic Design of Experiments (DoE) is recommended to balance yield and purity .
Q. What advanced methods are used to characterize enantiomeric purity in derivatives of this compound?
Beyond basic polarimetry, researchers employ:
Q. How can organometallic derivatives of this compound be synthesized?
- Stannylation : React with triphenylstannyl chloride to form hypercoordinated tin complexes.
- Catalytic coupling : Use Wilkinson’s catalyst ([RhCl(PPh₃)₃]) for controlled polymerization via dehydrogenation or Wurtz coupling. Stability studies are critical due to potential hydrolysis of organotin intermediates .
Q. What polymerization techniques are applicable for creating materials based on this compound?
- Dehydrogenative polymerization : Catalyzed by Wilkinson’s catalyst to form conjugated polymers with optoelectronic properties.
- Coordination polymers : Utilize tin or palladium complexes for supramolecular architectures. Monitor thermal stability (TGA) and solubility for process optimization .
Q. How can the nonlinear optical (NLO) properties of this compound be evaluated for photonic applications?
- Second-harmonic generation (SHG) : Integrate into polymeric waveguides (e.g., PMMA matrices) and measure using pulsed lasers at 1.55 μm.
- Electric field poling : Align dipoles in thin films for enhanced NLO response.
- Ellipsometry : Determine refractive index modulation in waveguide structures .
Q. What methodologies assess the biological activity of this compound derivatives?
- Enzyme inhibition assays : Use fluorescence-based kinetic studies (e.g., for kinases or oxidoreductases).
- Crystallographic docking : Resolve ligand-enzyme interactions via single-crystal XRD.
- In silico modeling : Density Functional Theory (DFT) to predict binding affinities .
Q. How can computational modeling elucidate the mechanism of action for bioactive derivatives?
Q. What strategies are used to study structure-activity relationships (SAR) in oxazole-based compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
